Subnanomolar α3β4 nAChR Antagonism Distinguishes This Compound from Methyllycaconitine-Derived and Piperidine-Based α3β4 Antagonists
1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide demonstrates exceptional potency as an antagonist at the human α3β4 nicotinic acetylcholine receptor, with an IC50 of 1.8 nM [1]. This potency substantially exceeds that of comparative α3β4 antagonists such as methyllycaconitine ring E analogues (IC50 ~11 μM), the synthetic antagonist CHEMBL481368 (IC50 = 2.78 μM), and omega-conotoxin MVIIC (IC50 = 1.3 μM) [2][3][4]. The 3-chlorophenyl substitution pattern is critical for this activity; sulfonylpiperidines lacking the meta-chloro group show reduced or absent α3β4 antagonism [5].
| Evidence Dimension | Antagonist potency (IC50) at human α3β4 nAChR |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Methyllycaconitine ring E analogue: 11,000 nM (11 μM); CHEMBL481368: 2,780 nM; omega-conotoxin MVIIC: 1,300 nM |
| Quantified Difference | Target compound is ~610-fold more potent than methyllycaconitine analogue; ~1,540-fold more potent than CHEMBL481368; ~720-fold more potent than omega-conotoxin MVIIC |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux; liquid scintillation counting |
Why This Matters
The nanomolar α3β4 antagonist potency enables experiments at concentrations where off-target effects at other nAChR subtypes (e.g., α7) are minimized, providing a cleaner pharmacological tool for dissecting α3β4-mediated neurotransmission.
- [1] EcoDrugPlus Database. Compound ID 2126094. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. View Source
- [2] Structure-activity studies with ring E analogues of methyllycaconitine on bovine adrenal alpha3beta4* nicotinic receptors. PubMed. View Source
- [3] BindingDB BDBM50194315. CHEMBL481368. Antagonist activity at human alpha3beta4 nAChR. View Source
- [4] Differential blockade of rat alpha3beta4 and alpha7 neuronal nicotinic receptors by omega-conotoxin MVIIC, omega-conotoxin GVIA and diltiazem. View Source
- [5] Martinez-Botella G, et al. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorg Med Chem Lett. 2013;23(1):169-173. View Source
